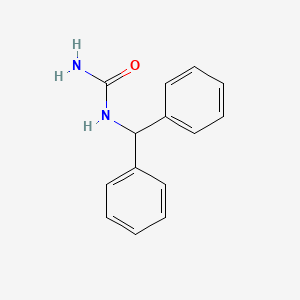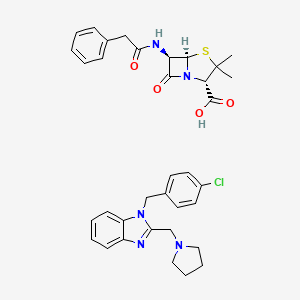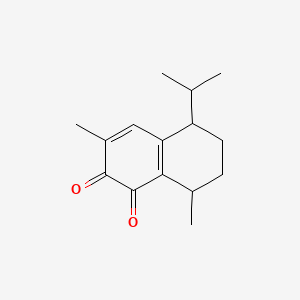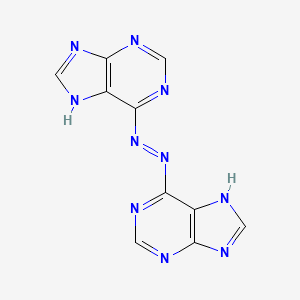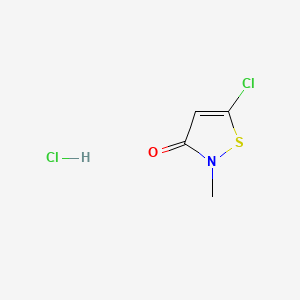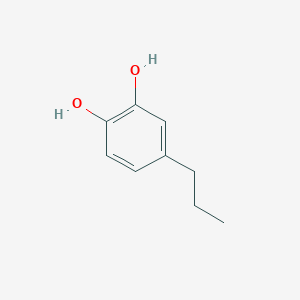
4-丙基邻苯二酚
概述
描述
4-Propylcatechol, also known as 4-propyl-1,2-benzenediol, is an organic compound with the molecular formula C9H12O2. It is a derivative of catechol, where a propyl group is attached to the fourth position of the benzene ring. This compound is a white or slightly yellow solid that is soluble in organic solvents like ether, methanol, and chloroform but insoluble in water .
科学研究应用
4-Propylcatechol has several applications in scientific research:
Chemistry:
- It is used as a starting material for the synthesis of more complex organic molecules and as a monomer or catalyst in organic synthesis .
Biology:
- In biological research, 4-propylcatechol is studied for its antioxidant properties and its role in protecting cells against oxidative stress .
Medicine:
- Its derivatives are explored for potential therapeutic applications, including as antioxidants and radical scavengers .
Industry:
作用机制
Biochemical Pathways
For instance, the protocatechuate 4,5-cleavage pathway is a key catabolic route for the degradation of various aromatic compounds . .
Action Environment
The action, efficacy, and stability of 4-Propylcatechol can be influenced by various environmental factors. For instance, its stability may decrease under high temperature and light exposure . The compound’s action and efficacy can also be affected by the physiological environment, including pH and the presence of other molecules.
生化分析
Biochemical Properties
4-Propylcatechol plays a crucial role in biochemical reactions, particularly in the catabolism of lignin-derived aromatic compounds. It interacts with enzymes such as extradiol dioxygenases, which are involved in the cleavage of aromatic rings. One such enzyme, AphC, has been shown to have high specificity for 4-Propylcatechol, facilitating its breakdown through meta-cleavage pathways . The interaction between 4-Propylcatechol and these enzymes is essential for the degradation of complex organic molecules, contributing to various metabolic processes.
Cellular Effects
4-Propylcatechol influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the central nervous system, potentially causing depression and a prolonged rise in blood pressure in animal models . Additionally, 4-Propylcatechol may induce oxidative stress in cells, leading to alterations in cellular functions and metabolic pathways.
Molecular Mechanism
At the molecular level, 4-Propylcatechol exerts its effects through binding interactions with biomolecules. It binds to the active site of extradiol dioxygenases, facilitating the cleavage of aromatic rings. This binding is characterized by the formation of a bidentate complex with the active site iron, which is crucial for the catalytic activity of the enzyme . Furthermore, 4-Propylcatechol may act as an inhibitor or activator of other enzymes, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Propylcatechol can vary over time. Its stability and degradation are influenced by environmental factors such as temperature and pH. Studies have shown that 4-Propylcatechol can undergo oxidative degradation, leading to the formation of quinones and other reactive intermediates . These degradation products can have long-term effects on cellular function, potentially causing cytotoxicity and oxidative stress.
Dosage Effects in Animal Models
The effects of 4-Propylcatechol in animal models are dose-dependent. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to toxic effects. Studies have reported that high doses of 4-Propylcatechol can cause central nervous system depression and prolonged hypertension in animals . Additionally, there may be threshold effects, where a certain dosage level triggers significant physiological responses.
Metabolic Pathways
4-Propylcatechol is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It is metabolized by extradiol dioxygenases, which cleave the aromatic ring and facilitate its breakdown into smaller molecules . These metabolic pathways are essential for the utilization of lignin-derived compounds and other complex organic molecules.
Transport and Distribution
Within cells and tissues, 4-Propylcatechol is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of 4-Propylcatechol can affect its localization and accumulation within specific cellular compartments, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of 4-Propylcatechol is determined by its interactions with targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, such as the cytoplasm or mitochondria, where it exerts its biochemical effects. The localization of 4-Propylcatechol can impact its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 4-Propylcatechol can be synthesized through the reaction of catechol with bromopropane under alkaline conditions. The specific preparation steps involve dissolving catechol in an alkali solution, followed by the slow addition of bromopropane. The reaction mixture is then acidified with an acid-saturated solution to obtain the 4-propylcatechol product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of 4-propylcatechol on an industrial scale would likely involve similar steps but optimized for larger quantities and efficiency. This could include the use of continuous flow reactors and more controlled reaction conditions to ensure high yield and purity.
化学反应分析
4-Propylcatechol undergoes various chemical reactions, including:
Oxidation:
- 4-Propylcatechol can be oxidized to form quinones. For example, oxidation with tyrosinase can convert it to ortho-quinones, which can be further reduced to catechols using reducing agents like L-ascorbic acid .
Reduction:
- Reduction reactions are less common for 4-propylcatechol, but it can be reduced to form simpler hydrocarbons under specific conditions.
Substitution:
- 4-Propylcatechol can undergo electrophilic substitution reactions due to the presence of hydroxyl groups, which activate the benzene ring towards electrophiles. Common reagents include halogens and sulfonating agents.
Major Products:
- The major products formed from these reactions include quinones, substituted catechols, and various derivatives depending on the reagents and conditions used.
相似化合物的比较
- 4-Methylcatechol
- 4-Ethylcatechol
- Catechol (1,2-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
These compounds share similar chemical structures but differ in their alkyl substituents, which influence their physical and chemical properties .
属性
IUPAC Name |
4-propylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6,10-11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTPZNJTGOGSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179903 | |
| Record name | 4-Propylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2525-02-2 | |
| Record name | 4-Propyl-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2525-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC138937 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Propylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Propylbenzen-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PROPYLCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY7REF7DMB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Propylcatechol as a renewable resource?
A: 4-Propylcatechol can be derived from lignin, a major component of wood, making it a promising renewable alternative to petroleum-based chemicals. [] It can be efficiently produced through the demethylation of 4-propylguaiacol, a compound readily available from wood and clove oil. This process utilizes hydrochloric acid or sulfuric acid as a catalyst in high-temperature pressurized water, leading to high yields of 4-propylcatechol. [] Furthermore, it can be converted into 3-propyllevulinic acid, another valuable platform molecule, via muconic acid using a hydrothermal protocol. []
Q2: How can 4-Propylcatechol be used to synthesize valuable chemicals?
A: 4-Propylcatechol serves as a starting material for the production of various carbamates. [] This two-step synthesis utilizes 4-propylcatechol carbonate, a shelf-stable and renewable C1 reactant derived from 4-propylcatechol and dimethyl carbonate. [] The reaction proceeds under mild conditions with zinc acetate dihydrate as a Lewis acid catalyst. [] The process yields the target carbamate and regenerates 4-propylcatechol, enabling its recycling and contributing to the sustainability of the process. []
Q3: What is the impact of the propyl substituent on the reactivity of 4-Propylcatechol?
A: The presence of the propyl group in 4-Propylcatechol significantly influences its oxidation and subsequent reactions. [] Upon oxidation, the propyl substituent promotes the isomerization of the initially formed o-quinone to the corresponding p-quinone methide. [] This isomerization is crucial as it generates a more electrophilic species capable of reacting with biological nucleophiles like glutathione. [] Studies comparing the reactivity of various catechols revealed that extended pi-conjugation at the para position, such as in 4-Propylcatechol, accelerates the o-quinone to p-quinone methide isomerization. []
Q4: Can 4-Propylcatechol derivatives be used for material applications?
A: Yes, derivatives of 4-Propylcatechol, specifically 3-propyllevulinic acid, have shown promising results as plasticizers. [] The 3-propyllevulinic acid, synthesized from 4-propylcatechol, can be further esterified with 1,4-butanediol to produce butane-1,4-diyl bis(4-oxo-3-propylpentanoate). [] This diester exhibits superior plasticizing properties compared to the non-propylated levulinate diester in both PVC (polyvinyl chloride) and PLA (polylactic acid). [] Remarkably, its effectiveness rivals that of DEHP (di-2-ethylhexyl phthalate), a widely used commercial plasticizer, in PVC. [] This highlights the potential of 4-Propylcatechol derivatives as sustainable alternatives in material science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
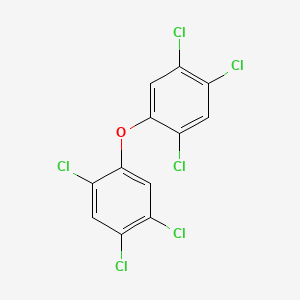
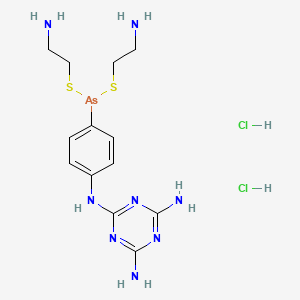

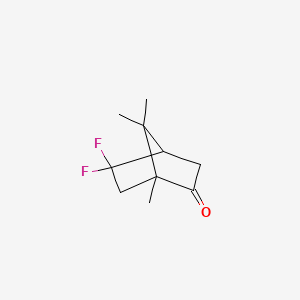
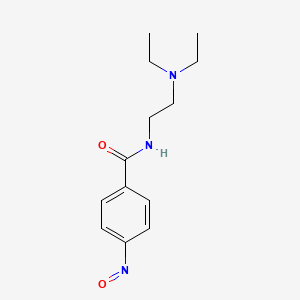
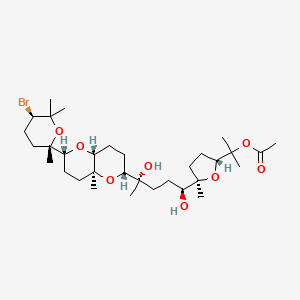
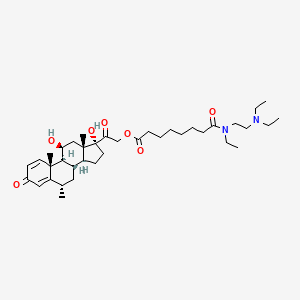

![10-[(2,4-Dimethoxyphenyl)methylidene]-9-anthracenone](/img/structure/B1198725.png)
